2,5-Dimethoxy-4-formylphenylboronic acid

Description

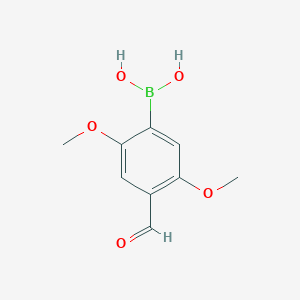

2,5-Dimethoxy-4-formylphenylboronic acid (CAS: 2468045-30-7) is a boronic acid derivative with the molecular formula C₉H₁₁BO₅ and a molecular weight of 209.992 g/mol. The compound features a phenyl ring substituted with two methoxy groups at positions 2 and 5, a formyl group at position 4, and a boronic acid (-B(OH)₂) moiety. This unique combination of functional groups confers distinct chemical reactivity, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . Its structural complexity and electron-withdrawing/donating substituents also influence solubility, stability, and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name |

(4-formyl-2,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUOLKLERIMYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)C=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-Dimethoxy-4-formylphenylboronic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with a boronic acid reagent. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2,5-Dimethoxy-4-formylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

Suzuki-Miyaura Coupling

2,5-Dimethoxy-4-formylphenylboronic acid is primarily used as a coupling reagent in the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are common motifs in many pharmaceuticals and agrochemicals. The presence of the formyl group enhances the reactivity of the boronic acid, allowing for effective coupling with various aryl halides.

Negishi Coupling

Similar to its role in Suzuki reactions, this compound can also be employed in Negishi coupling reactions. This process involves the coupling of organozinc reagents with aryl halides or other electrophiles and is useful for constructing complex organic molecules.

Drug Development

The ability to modify the structure of this compound allows for the synthesis of diverse pharmaceutical compounds. For instance, derivatives of this compound have been explored for their potential anti-cancer properties by targeting specific pathways involved in tumor growth.

Bioconjugation

This boronic acid can be utilized in bioconjugation strategies to attach drugs or imaging agents to biomolecules. The selective binding properties of boronic acids with diols make them suitable for creating stable conjugates that can enhance drug delivery systems.

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing functionalized polymers. These polymers may exhibit specific properties such as enhanced electrical conductivity or improved mechanical strength.

Sensors and Biosensors

The compound's reactivity allows it to be incorporated into sensor designs, particularly for detecting glucose or other biomolecules due to its ability to form stable complexes with certain sugars.

Case Studies

Several studies have highlighted the practical applications of this compound:

- Case Study 1 : A study published in Journal of Organic Chemistry demonstrated the successful use of this compound in synthesizing a series of anti-cancer agents through Suzuki coupling reactions with various aryl halides.

- Case Study 2 : Research featured in Advanced Materials explored its incorporation into polymer matrices to develop sensors capable of detecting environmental pollutants, showcasing its versatility beyond traditional organic synthesis.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-formylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the formyl group can participate in various chemical reactions, further enhancing the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,5-dimethoxy-4-formylphenylboronic acid with structurally and functionally related boronic acids:

Reactivity and Functional Group Analysis

- Formyl Group (CHO): The presence of the formyl group in this compound enhances its electrophilicity compared to non-formylated analogs like 3,5-dimethoxyphenylboronic acid. This facilitates nucleophilic additions (e.g., hydrazine reactions) for synthesizing hydrazones or Schiff bases, which are critical in medicinal chemistry .

- Methoxy Groups (OCH₃): The electron-donating methoxy groups improve solubility in polar solvents (e.g., DMSO, ethanol) compared to methyl-substituted analogs like 2,4-dimethylphenylboronic acid.

- Fluorinated Analogs : Compounds like 3-fluoro-4-formylphenylboronic acid exhibit higher metabolic stability due to fluorine’s electronegativity but lack the steric and electronic modulation provided by methoxy groups .

Stability and Handling

- Hydrolytic Stability : The compound is less prone to hydrolysis than 4-carboxy-3-fluorophenylboronic acid (CAS: 17933-03-8) due to the absence of carboxylic acid groups, which can destabilize boronic acids via intramolecular interactions .

- Thermal Decomposition : Decomposes at ~200°C, comparable to 3,5-dichlorophenylboronic acid (CAS: 321-90853), but with lower toxicity due to the absence of halogens .

Research Findings and Trends

Recent studies highlight its use in:

Covalent Organic Frameworks (COFs) : The formyl group enables dynamic covalent bonding with amines, aiding in COF design for gas storage .

Fluorescent Probes : Methoxy groups enhance fluorescence quantum yield compared to 2,3-dichlorophenylboronic acid, which quenches emission via heavy atom effects .

Biological Activity

2,5-Dimethoxy-4-formylphenylboronic acid (DMFPA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its structural features, which include a formyl group and two methoxy groups on the phenyl ring, contributing to its unique chemical reactivity and biological properties.

- Chemical Formula : C_9H_11BO_5

- CAS Number : 2468045-30-7

- Molecular Weight : 202.99 g/mol

The compound is characterized by its ability to form complexes with diols, which is a key feature of boronic acids. This property is particularly relevant in biological systems where diol-containing biomolecules are prevalent.

Antimicrobial Properties

Research has shown that DMFPA exhibits significant antimicrobial activity against various pathogens. The following table summarizes the findings from several studies:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate antibacterial effect | 50 µg/mL |

| Bacillus cereus | Strong antibacterial effect | 25 µg/mL |

| Candida albicans | Moderate antifungal activity | 100 µg/mL |

| Aspergillus niger | Higher antifungal activity | 75 µg/mL |

These results indicate that DMFPA could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

The mechanism of action of DMFPA appears to involve interaction with key enzymes and cellular components. For instance, studies suggest that DMFPA may inhibit leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in microorganisms . This inhibition could disrupt the normal functioning of bacterial cells, leading to cell death.

Anti-inflammatory Activity

In addition to its antimicrobial properties, DMFPA has been explored for its anti-inflammatory effects. Preclinical studies indicate that it may reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study :

In a controlled laboratory setting, DMFPA was tested against a range of bacterial and fungal strains using the disc diffusion method. The compound demonstrated significant zones of inhibition compared to controls, indicating its potential as an effective antimicrobial agent. -

In Vivo Anti-inflammatory Study :

A mouse model was employed to evaluate the anti-inflammatory effects of DMFPA. Mice treated with DMFPA showed reduced swelling and inflammation markers compared to untreated controls, highlighting its therapeutic potential in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dimethoxy-4-formylphenylboronic acid?

- Methodological Answer : The synthesis typically involves functionalization of a phenylboronic acid precursor. Key steps include:

- Oxidation : Use oxidizing agents like potassium permanganate to introduce the formyl group at the para position .

- Methoxy Group Introduction : Methoxylation via nucleophilic substitution (e.g., using methoxide ions under catalytic conditions) .

- Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (>97%) .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for the formyl proton (δ ~9.8–10.2 ppm), aromatic protons (δ ~6.5–7.5 ppm), and methoxy groups (δ ~3.8–4.0 ppm) .

- ¹¹B NMR : A singlet near δ 28–32 ppm confirms the boronic acid moiety .

- X-ray Crystallography : Resolves spatial arrangement of substituents; the boronic acid group typically forms trigonal planar geometry .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How do the methoxy and formyl groups influence reactivity in Suzuki-Miyaura cross-couplings?

- Methodological Answer :

- Electron-Donating Methoxy Groups : Enhance boronic acid stability but may reduce electrophilicity at the aryl ring. Use Pd(PPh₃)₄ catalyst in THF/water (3:1) at 80°C to overcome steric hindrance .

- Formyl Group Reactivity : Acts as an electron-withdrawing group, directing coupling to meta positions. Protect the formyl group (e.g., as an acetal) if undesired side reactions occur .

- Data Contradictions : Some studies report reduced yields with electron-rich partners; optimize by adjusting catalyst loading (5–10 mol%) .

Q. What strategies prevent boronic acid hydrolysis during prolonged reactions?

- Methodological Answer :

- Solvent Choice : Use anhydrous DMSO or DMF to minimize water exposure .

- Stabilizing Agents : Add 1,2-dimethoxyethane (DME) or employ polymer-supported boronates to enhance stability .

- Kinetic Monitoring : Track hydrolysis via ¹¹B NMR; if >20% degradation occurs, consider in situ protection with diols .

Q. How to design experiments probing interactions with diols or biomolecules?

- Methodological Answer :

- Fluorescence Quenching Assays : Label the compound with a fluorophore (e.g., dansyl chloride) and monitor binding with diols like fructose .

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) for biomolecules; prepare solutions in pH 7.4 PBS to mimic physiological conditions .

Q. What challenges arise in regioselective functionalization of this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively functionalize positions adjacent to the boronic acid group .

- Competing Reactivity : The formyl group may undergo undesired nucleophilic attacks; employ protecting groups (e.g., trityl for boronic acid) during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.